2-ethyl-1-(3-methoxybenzoyl)piperidine
Description
2-Ethyl-1-(3-methoxybenzoyl)piperidine is a synthetic piperidine derivative characterized by a 2-ethyl substituent on the piperidine nitrogen and a 3-methoxybenzoyl group attached to the ring. Its synthesis typically involves reacting a substituted benzoyl chloride (e.g., 3-methoxybenzoyl chloride) with a piperidine precursor in the presence of a base like triethylamine, followed by purification via dry-flash chromatography . The compound’s structural features—small alkyl groups on the piperidine nitrogen and electron-donating substituents on the benzoyl moiety—align with trends observed in bioactive piperidine derivatives targeting neurological receptors and enzymes.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-13-8-4-5-10-16(13)15(17)12-7-6-9-14(11-12)18-2/h6-7,9,11,13H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBKWCGIVPCDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Piperidine Nitrogen
The 2-ethyl group on the piperidine nitrogen is critical for optimizing pharmacological activity. Evidence from neuronal nicotinic acetylcholine receptor (nAChR) studies highlights that small alkyl groups (e.g., ethyl, isopropyl) enhance potency while minimizing off-target effects. For instance:
- COB-3 (ethyl substituent) exhibited a 14-fold increase in nAChR potency (IC₅₀: 10.2 μM) compared to bulkier analogues like KAB-18 (3-phenylpropyl substituent; IC₅₀: ≥90 μM) .
Key Insight : The 2-ethyl group balances steric hindrance and hydrophobic interactions, enabling favorable binding to enzyme active sites without compromising selectivity.
Benzoyl Substituent Modifications
The 3-methoxybenzoyl group influences electronic and steric properties:
- Methoxy groups enhance AChE inhibition by facilitating hydrogen bonding with residues like Trp86 in the enzyme’s anionic subsite. Compound 14 (C4-methoxybenzisoxazole) showed submicromolar AChE inhibition (IC₅₀: 441 nM), whereas unsubstituted benzisoxazole derivatives (e.g., 11–13 ) lost this activity .
- Bulkier substituents (e.g., biphenyl esters in COB-3 ) improve nAChR potency but may reduce solubility or increase off-target effects .
Table 1 : Impact of Benzoyl Substituents on Activity
| Compound | Benzoyl Substituent | AChE IC₅₀ (nM) | 5-HT4R Ki (nM) |
|---|---|---|---|
| Target Compound | 3-Methoxy | Data needed | Data needed |
| Compound 14 | 4-Methoxy | 441 | <5 |
| Compound 11 | Unsubstituted | No inhibition | 9.6 |
Linker Flexibility and Bond Type
The benzoyl group in 2-ethyl-1-(3-methoxybenzoyl)piperidine is directly attached via an amide bond. Comparative studies reveal:
- Methylene linkers (e.g., Compound 21 ) improve AChE inhibition (IC₅₀: 240 nM) by allowing conformational flexibility, whereas rigid amide/ether linkers (e.g., Compound 11 ) abolish AChE activity despite high 5-HT4R affinity .
- Ester linkers (e.g., in COB-3 ) enhance nAChR potency but may introduce metabolic instability .
Structural Advantage : The direct benzoyl linkage in the target compound may balance enzyme inhibition and receptor binding, though experimental validation is required.
Piperidine vs. Tropane Scaffolds
Piperidine derivatives often mimic the pharmacological profiles of tropane-based drugs (e.g., cocaine analogues). For example:
- Piperidine analogues of 3-(4-chlorophenyl)-2-carbomethoxytropane retained dopamine transporter (DAT) affinity comparable to tropanes, despite lacking the tropane bridge .
- The target compound’s piperidine scaffold may offer synthetic simplicity and reduced toxicity compared to tropanes, which are prone to abuse.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
